molecular formula C15H12BrNO4 B3478675 3-bromobenzyl 2-methyl-3-nitrobenzoate

3-bromobenzyl 2-methyl-3-nitrobenzoate

Cat. No.: B3478675
M. Wt: 350.16 g/mol
InChI Key: YJFWXARVMADKDF-UHFFFAOYSA-N
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Description

3-bromobenzyl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C15H12BrNO4 and its molecular weight is 350.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.99497 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis
3-Bromobenzyl 2-methyl-3-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of reactive functional groups allows for further modifications that can lead to biologically active compounds. For instance, compounds with similar structures have been shown to exhibit antibacterial and antifungal activities, suggesting that this compound may also possess therapeutic properties.

Potential Biological Activity
While specific biological activity data for this compound is limited, its structural components indicate potential interactions with biological targets. The nitro and bromine groups may influence enzyme activity or cellular pathways, making it a candidate for further investigation in drug development.

Organic Synthesis

Reactivity in Organic Reactions
The unique combination of bromine and nitro groups enhances the reactivity of this compound in organic reactions. It can participate in nucleophilic substitutions, coupling reactions, and other transformations that are essential in organic synthesis. This versatility makes it valuable for creating complex molecules from simpler precursors.

Comparison with Similar Compounds
To understand its uniqueness, it is helpful to compare it with similar compounds:

Compound NameKey FeaturesUniqueness
This compoundContains both bromine and nitro groupsEnhanced reactivity due to dual functionality
Methyl 3-nitrobenzoateOnly contains a nitro groupLess reactive due to absence of halogen
Benzyl 2-methyl-3-nitrobenzoateLacks halogen functionalityLimited reactivity compared to brominated version
Bromomethyl 2-methyl-3-nitrobenzoateBromine at a different positionDifferent reactivity profile

Material Science

Potential Use in Polymer Chemistry
The compound's functional groups may allow it to be incorporated into polymer matrices or used as a cross-linking agent in materials science. Its ability to participate in radical polymerization or other polymerization techniques could lead to the development of new materials with tailored properties.

Case Studies and Research Findings

Research into the applications of this compound is still emerging. However, studies involving similar nitrobenzoates have demonstrated their effectiveness as intermediates in synthesizing biologically active molecules. For instance, derivatives have been investigated for their roles in developing inhibitors for various enzymes involved in cancer progression .

Additionally, ongoing research focuses on the compound's interaction with biological macromolecules such as proteins and nucleic acids, which could elucidate its potential therapeutic uses or toxicological effects .

Properties

IUPAC Name

(3-bromophenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-10-13(6-3-7-14(10)17(19)20)15(18)21-9-11-4-2-5-12(16)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFWXARVMADKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.